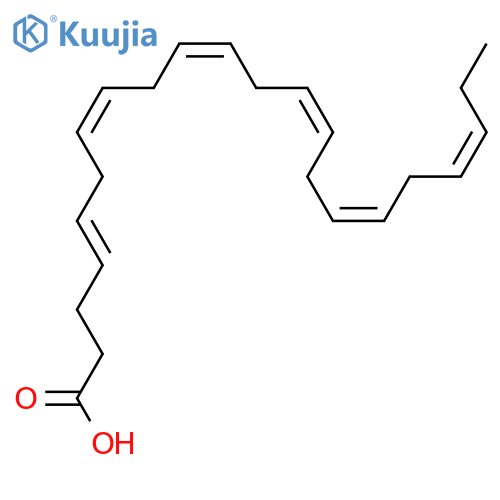

Cas no 955920-48-6 (4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid)

955920-48-6 structure

商品名:4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid 化学的及び物理的性質

名前と識別子

-

- 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-DOCOSAHEXAENOIC ACID

- (4E,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoic acid (ACI)

- 6217-54-5

- SCHEMBL3226465

- 955920-48-6

- (4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

- 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid

-

- インチ: 1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18+

- InChIKey: MBMBGCFOFBJSGT-NIQHLCGCSA-N

- ほほえんだ: C(=C/C/C=C/CCC(=O)O)/C/C=C\C/C=C\C/C=C\C/C=C\CC

計算された属性

- せいみつぶんしりょう: 328.240230259g/mol

- どういたいしつりょう: 328.240230259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 14

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 6

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 6.2

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 10-2226-1-1mg |

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid |

955920-48-6 | >98% | 1mg |

€345.00 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-507183-1mg |

4-trans,7-cis,10-cis,13-cis,16-cis,19-cis-Docosahexaenoic acid, |

955920-48-6 | 1mg |

¥4272.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-507183-1 mg |

4-trans,7-cis,10-cis,13-cis,16-cis,19-cis-Docosahexaenoic acid, |

955920-48-6 | 1mg |

¥4,272.00 | 2023-07-10 | ||

| Larodan | 10-2226-39-100g |

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid |

955920-48-6 | >98% | 100g |

€250.00 | 2025-03-07 |

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

955920-48-6 (4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量